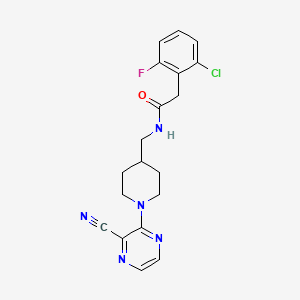

![molecular formula C18H13ClN4O4S B2477295 methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate CAS No. 921908-93-2](/img/structure/B2477295.png)

methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidin, which is a type of heterocyclic aromatic organic compound. Pyrazolo[3,4-d]pyrimidin derivatives have been studied for their potential therapeutic properties . The compound also contains a furan-2-carboxylate moiety, which is a common structure in various bioactive compounds.

Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazolo[3,4-d]pyrimidin derivatives are generally synthesized through multicomponent reactions . The synthesis of thioxopyrimidines, which could be related to the thio-methyl group in the compound, often involves [3+3], [4+2], or [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques are commonly used to confirm the structure of newly synthesized compounds.Scientific Research Applications

Antinociceptive and Anti-Inflammatory Properties

The compound and its derivatives have been studied for their potential antinociceptive and anti-inflammatory properties. Thiazolopyrimidine derivatives, sharing a similar structural motif with the specified compound, exhibited significant antinociceptive and anti-inflammatory activities in preclinical models. The structure-activity relationships of these compounds provide insights into the molecular framework responsible for these effects (Selvam et al., 2012).

Antimicrobial and Anticancer Potential

Compounds with a similar pyrazolo[3,4-d]pyrimidine framework have been synthesized and evaluated for their potential antimicrobial and anticancer activities. These studies have highlighted certain derivatives that exhibited significant anticancer activity compared to standard drugs and possessed substantial antimicrobial properties (Hafez et al., 2016).

Synthetic Transformations and Pharmaceutical Intermediates

The chemistry of pyrazolo[3,4-d]pyrimidine derivatives extends to various synthetic transformations, making them valuable intermediates for pharmaceuticals. Their reactivity and functional group compatibility allow for the generation of diverse molecules with potential biological activities (El’chaninov et al., 2018).

Structural Studies and Chemical Properties

Detailed structural analyses and studies on the chemical properties of pyrazolo[3,4-d]pyrimidine derivatives and related compounds have been conducted. These studies provide insights into the molecular structures, confirming their configuration and helping to understand their reactivity and interaction with biological targets (Rajni Swamy et al., 2013).

Future Directions

The future research on this compound would likely involve further exploration of its potential therapeutic properties, based on the known activities of pyrazolo[3,4-d]pyrimidin derivatives . This could include in vitro and in vivo studies to evaluate its biological activity and potential uses in medicine.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their biological and pharmacological activities

Mode of Action

Pyrazolo[3,4-d]pyrimidine derivatives have been shown to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific interactions this compound has with its targets that result in these effects are currently unknown.

Biochemical Pathways

It is known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds can increase dramatically under cellular damage

Result of Action

It is known that pyrazolo[3,4-d]pyrimidine derivatives can have various biological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

properties

IUPAC Name |

methyl 5-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O4S/c1-26-17(25)14-6-5-12(27-14)9-28-18-21-15-13(16(24)22-18)8-20-23(15)11-4-2-3-10(19)7-11/h2-8H,9H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPDKSHMIULVOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2477212.png)

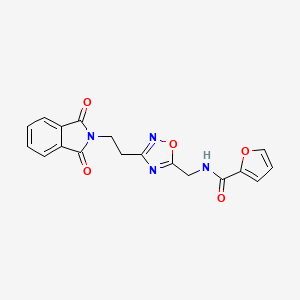

![2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2477215.png)

![4-[[2-[(3,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2477218.png)

![3-(3,4-dimethoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2477220.png)

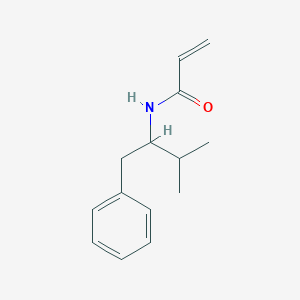

![Methyl 2-amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2477224.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2477226.png)

![1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477227.png)

![2,6-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2477233.png)

![N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477234.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2477235.png)